molecular formula C18H11ClN6 B15112676 5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B15112676
M. Wt: 346.8 g/mol
InChI Key: RIDMACJPJZWLRZ-UHFFFAOYSA-N
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Description

The compound 5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a fused tetrazolopyrimidine derivative featuring a tricyclic core with nitrogen-rich heterocycles.

The synthesis of such compounds typically involves cyclocondensation reactions, with structural validation via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXS97 and SHELXL97 . Computational methods, such as semi-empirical PM6 optimizations, are employed to analyze conformational preferences and electronic properties .

Properties

Molecular Formula

C18H11ClN6

Molecular Weight

346.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H11ClN6/c19-13-6-4-5-12(9-13)16-22-23-18-15-10-21-25(14-7-2-1-3-8-14)17(15)20-11-24(16)18/h1-11H

InChI Key

RIDMACJPJZWLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise control over reaction conditions. The scalability of the synthesis process is achieved through optimization of reaction parameters, such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as nitro, amino, or alkyl groups, onto the aromatic rings.

Scientific Research Applications

5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can result in antiviral or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, electronic, and functional differences between the target compound and its analogs:

Compound Substituents Crystal System Biological Activity Key Structural Features
5-(3-Chlorophenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene (Target) 3-Cl-C₆H₄, C₆H₅ Not reported Inferred potential bioactivity Likely planar tricyclic core with Cl-induced electron-withdrawing effects
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-OCH₃-C₆H₄, C₆H₅ Orthorhombic (Pna2₁) Antibacterial, antifungal C–H···π and π–π interactions; a = 9.35 Å, b = 23.60 Å, c = 7.15 Å
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-Cl-C₆H₄, CH₃, C₆H₅ Not reported Herbicidal Optimized torsion angles: C2–C3–C14–C15 = 146.1°, C1–N1–C8–C9 = -38.5° (PM6 calculations)
5,12-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene C₆H₅ (×2), S substitution Not reported Not explicitly stated Thiophene incorporation alters electronic properties; potential enhanced stability

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl) : The 3-chlorophenyl group in the target compound may enhance electrophilic reactivity compared to the 4-methoxyphenyl analog, which has an electron-donating OCH₃ group. This difference could influence intermolecular interactions (e.g., halogen bonding in Cl derivatives vs. hydrogen bonding in OCH₃ analogs) .
  • Methyl Substitution : The 7-methyl derivative exhibits distinct conformational flexibility, as shown by PM6-optimized torsion angles deviating from planar arrangements .

Crystal Packing: The 4-methoxyphenyl derivative crystallizes in the orthorhombic Pna2₁ space group with pronounced C–H···π and π–π interactions, stabilizing its lattice . Similar packing motifs are anticipated for the target compound, though Cl substituents may introduce halogen-bonding networks.

Biological Implications :

  • While direct data for the target compound is lacking, the 4-chlorophenyl and 4-methoxyphenyl analogs demonstrate activities against pathogens and weeds, suggesting that the 3-chlorophenyl variant may share comparable mechanisms .

Computational Insights: PM6 calculations on the 4-chlorophenyl derivative reveal non-planar conformations, highlighting the sensitivity of these systems to substituent steric and electronic effects .

Research Findings and Methodologies

Structural Characterization:

  • X-Ray Diffraction : Analogous compounds are refined using SHELXL97, achieving R factors < 0.05, confirming high precision . ORTEP-3 and DIAMOND software generate molecular graphics, visualizing substituent orientations and intermolecular interactions .
  • Computational Modeling : MOPAC2009-based PM6 optimizations predict torsional angles and charge distributions, aiding in understanding structure-activity relationships .

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